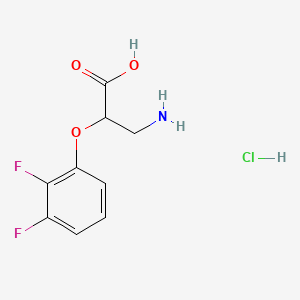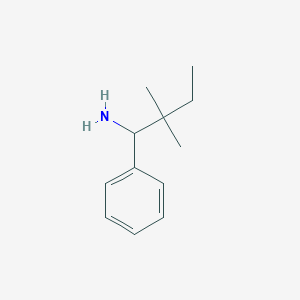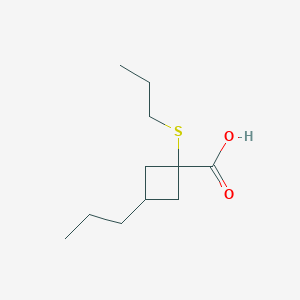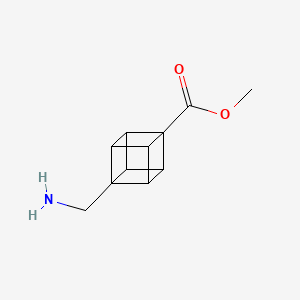
Methyl 8-(aminomethyl)cubane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 8-(aminomethyl)cubane-1-carboxylate: is a derivative of cubane, a highly strained cubic hydrocarbon with the molecular formula C₈H₈.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 8-(aminomethyl)cubane-1-carboxylate typically involves the functionalization of cubane derivatives. One common approach is the conversion of cubane carboxylic acids to the desired ester through esterification reactions. For example, the Hofer–Moest reaction under flow conditions has been used to achieve oxidative decarboxylative ether formation . Additionally, programmable synthesis methods involving C–H metalation and arylation have been developed to introduce various substituents onto the cubane scaffold .
Industrial Production Methods: Industrial production of cubane derivatives, including this compound, often relies on large-scale synthesis of cubane precursors such as 1,4-cubanedicarboxylic acid. These precursors can be further functionalized to obtain the desired compounds .
化学反応の分析
Types of Reactions: Methyl 8-(aminomethyl)cubane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the aminomethyl group.
Substitution: The compound can participate in substitution reactions to replace specific functional groups with others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .
科学的研究の応用
Methyl 8-(aminomethyl)cubane-1-carboxylate has a wide range of scientific research applications, including:
作用機序
The mechanism of action of methyl 8-(aminomethyl)cubane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique cubic structure allows it to fit into binding sites that are otherwise inaccessible to planar molecules. This property enhances its potential as a bioisostere, enabling it to mimic the behavior of other biologically active compounds .
類似化合物との比較
Cubane (C₈H₈): The parent compound with a cubic structure.
1,4-Cubanedicarboxylic Acid: A common precursor for the synthesis of various cubane derivatives.
Octafluorocubane (C₈F₈): A fluorinated derivative with unique electronic properties.
Uniqueness: Methyl 8-(aminomethyl)cubane-1-carboxylate stands out due to its aminomethyl group, which provides additional functionalization possibilities. This makes it a versatile compound for further chemical modifications and applications in various fields .
特性
分子式 |
C11H13NO2 |
|---|---|
分子量 |
191.23 g/mol |
IUPAC名 |
methyl 4-(aminomethyl)cubane-1-carboxylate |
InChI |
InChI=1S/C11H13NO2/c1-14-9(13)11-6-3-7(11)5-8(11)4(6)10(3,5)2-12/h3-8H,2,12H2,1H3 |
InChIキー |
FSXFBANXWDQTKR-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C12C3C4C1C5C2C3C45CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,4,5,5-Tetramethyl-2-(3-phenylbicyclo[1.1.1]pentan-1-yl)-1,3,2-dioxaborolane](/img/structure/B13564253.png)
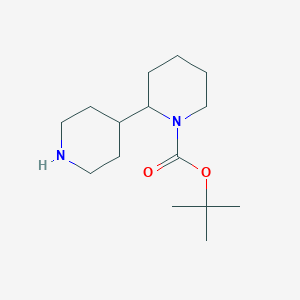
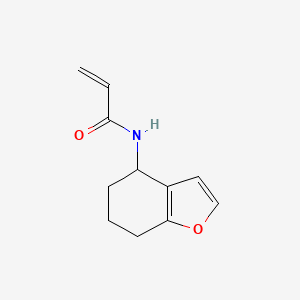
![1,3-dimethyl-N-(2-methyl-1,3-benzoxazol-5-yl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B13564279.png)
![5-[2-(4-ethoxyphenyl)-1,3-thiazol-4-yl]-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B13564280.png)
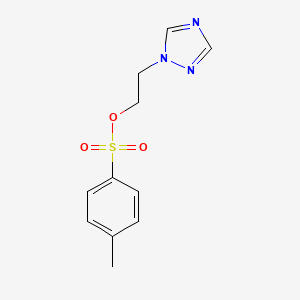
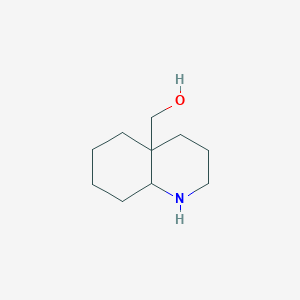

![rac-tert-butylN-[(2R,4R)-2-(hydroxymethyl)piperidin-4-yl]carbamatehydrochloride,trans](/img/structure/B13564308.png)
![2-[(3-Chloro-4-methylphenyl)carbamoyl]-2-methoxyaceticacid](/img/structure/B13564315.png)
